molecular formula C13H12N4O4 B2974832 N-(2-carbamoylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351623-26-1

N-(2-carbamoylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2974832
CAS No.: 1351623-26-1
M. Wt: 288.263
InChI Key: JTTPEEGDKHEQGE-UHFFFAOYSA-N
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Description

The compound “N-(2-carbamoylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and also has amide groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of reagents like Yamaguchi reagent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would typically be determined experimentally. Some properties might be predicted based on the structure of the molecule .

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

The structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a derivative closely related to the compound of interest, were explored for its potential to inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors. This research focused on improving oral bioavailability through cell-based activity tests and examining gastrointestinal permeability. The critical role of the carboxamide group and the influence of various substitutions on the pyrimidine ring's positions were highlighted, showing its significance in maintaining activity against these transcription factors (Palanki et al., 2000).

HIV-1 Reverse Transcriptase Inhibition

A novel series of substituted N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide was designed, synthesized, and evaluated for in vitro Reverse Transcriptase (RT) inhibitory activity. This research combined structural features from leading scaffolds of known RT inhibitors, identifying compounds with higher RT inhibitory activity than the standard rilpivirine. This highlights the potential for derivatives of the compound to serve as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (Devale et al., 2017).

Asymmetric Hetero-Diels-Alder Reactions

Research on asymmetric hetero-Diels-Alder reactions utilizing novel chiral dihydropyrimidine compounds, including a derivative structurally similar to the compound of interest, has been conducted. These compounds were prepared and structurally characterized, revealing their potential applications in developing stereoselective synthetic methodologies. The crystalline structures provided insights into their stereochemistry and possible applications in organic synthesis (Elliott et al., 1998).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Safety data sheets (SDS) are typically used to determine the safety and hazards associated with a chemical compound. These would provide information on handling, storage, and disposal of the compound .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-17-12(20)8(6-15-13(17)21)11(19)16-9-5-3-2-4-7(9)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,21)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTPEEGDKHEQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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